Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.
Preparation Methods
The synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate typically involves the bromination of 5-methyl-1H-indole-3-carboxylate. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies related to cell biology and biochemistry, particularly in understanding the role of indole derivatives in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, influencing cellular processes. The bromine and methyl substitutions enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 5-bromo-1H-indole-3-carboxylate: Similar in structure but lacks the methyl group at the 5-position, affecting its chemical reactivity and biological activity.
Methyl 5-chloro-1H-indole-3-carboxylate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
The unique combination of bromine and methyl substitutions in this compound provides distinct properties that are advantageous in specific scientific and industrial applications.
Biological Activity
Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C11H10BrNO2
- Molar Mass : 254.08 g/mol
- Structure : The compound features an indole ring with a bromine atom at the 7-position and a methyl group at the 5-position, along with a carboxylate ester functional group at the 3-position. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Properties
Research indicates that compounds within the indole class, including this compound, exhibit notable antimicrobial properties.
- Activity Against Bacteria and Fungi : Studies have shown that methyl indoles possess antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating effective inhibition .
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 18 | 16 µg/mL |
2. Anticancer Activity
This compound has been studied for its potential as an anticancer agent.
- Mechanism of Action : Initial studies suggest interactions with various enzymes and receptors involved in cellular signaling pathways, which could elucidate its mechanisms of action in cancer treatment. For example, it may inhibit specific kinases implicated in tumor growth .
3. Neuroprotective Effects
Certain indole derivatives are reported to have neuroprotective properties.
- Potential Benefits : Research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, contributing to its potential role in neurodegenerative disease therapies .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, against resistant strains of bacteria.
- Results : The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL, indicating its potential as a lead compound for further development in antibiotic therapies .
Investigation of Anticancer Properties
In another study focusing on the anticancer properties of indole derivatives:
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 7-bromo-5-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)9(12)4-6/h3-5,13H,1-2H3 |
InChI Key |
BFJHJEAIDUYJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C(=O)OC |
Origin of Product |
United States |
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